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Compound of Interest

Compound Name: C23H18ClF3N4O4

Cat. No.: B12629672 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability characteristics

of Elimusertib (BAY-1895344), a potent and selective Ataxia-Telangiectasia and Rad3-related

(ATR) kinase inhibitor. The information herein is intended to support preclinical and early-phase

drug development activities.

Physicochemical Properties
Elimusertib, with the molecular formula C23H18ClF3N4O4, is a key molecule in the

investigation of DNA Damage Response (DDR) pathways.[1][2] Understanding its solubility and

stability is critical for the design of appropriate formulations and the execution of reliable in vitro

and in vivo studies.

Solubility Profile
Elimusertib is characterized by poor aqueous solubility, a common trait for kinase inhibitors.[3]

[4] However, it demonstrates good solubility in organic solvents such as Dimethyl Sulfoxide

(DMSO) and can be formulated as a suspension for in vivo administration.[4][5][6]

Quantitative Solubility Data
The following table summarizes the available solubility data for Elimusertib. It is important to

note that solubility can vary between different batches and salt forms of the compound.
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Solvent/Vehicle
System

Concentration Solution Type Reference(s)

Dimethyl Sulfoxide

(DMSO)
82 mg/mL Clear Solution [4]

Dimethyl Sulfoxide

(DMSO)
17 - 25 mg/mL Clear Solution [7]

10% DMSO / 20%

SBE-β-CD in Saline
1.09 mg/mL Suspended Solution [6]

10% DMSO / 40%

PEG300 / 5% Tween-

80 / 45% Saline

0.89 mg/mL Suspended Solution [6]

0.5% CMC-Na in

Saline (pH adjusted to

3 with HCl)

4 mg/mL Suspended Solution [6]

Experimental Protocol: Kinetic Solubility Assessment
This protocol outlines a general method for determining the kinetic solubility of a compound like

Elimusertib in an aqueous buffer, often used in early drug discovery.

Objective: To determine the concentration of the compound in a saturated solution at a specific

pH after a short incubation period.

Materials:

Elimusertib (BAY-1895344)

Dimethyl Sulfoxide (DMSO), analytical grade

Phosphate-Buffered Saline (PBS), pH 7.4

96-well microplate (non-binding surface)

Plate shaker
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Centrifuge with plate rotor

HPLC system with UV detector

Methodology:

Stock Solution Preparation: Prepare a 10 mM stock solution of Elimusertib in 100% DMSO.

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO concentration to the

wells of a 96-well plate.

Aqueous Buffer Addition: Add PBS (pH 7.4) to each well to achieve a final DMSO

concentration of 1-2%.

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.

Centrifugation: Centrifuge the plate to pellet any precipitated compound.

Sample Analysis: Carefully transfer the supernatant to a new plate and analyze the

concentration of the dissolved compound using a calibrated HPLC-UV method.

Caption: Workflow for Kinetic Solubility Assessment.

Stability Profile
The stability of Elimusertib is a key factor for its storage, handling, and clinical development.

Available data indicates good stability under recommended storage conditions.

Storage and Stability Summary
The following table summarizes the recommended storage conditions for Elimusertib.
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Form
Storage
Temperature

Duration Reference(s)

Solid Powder 0 - 4 °C Days to Weeks [5]

Solid Powder -20 °C Up to 3 years [4][7]

Solid Powder -66 °C Months to Years [5]

Stock Solution -20 °C 1 month [6]

Stock Solution -80 °C 6 months [6]

It has been noted that the product is stable for shipping at room temperature.[3]

Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug

substance and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of Elimusertib under various stress conditions as

recommended by ICH guidelines.

Stress Conditions:

Acid Hydrolysis: 0.1 M HCl at 60°C

Base Hydrolysis: 0.1 M NaOH at 60°C

Oxidative Degradation: 3% H₂O₂ at room temperature

Thermal Degradation: 60°C (solid state and in solution)

Photostability: Exposure to light providing overall illumination of not less than 1.2 million lux

hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Methodology:

Sample Preparation: Prepare solutions of Elimusertib in appropriate solvents for each stress

condition. A control sample is stored under normal conditions.
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Exposure: Expose the samples to the respective stress conditions for a defined period (e.g.,

24, 48, 72 hours).

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method

(e.g., reverse-phase HPLC with a photodiode array detector).

Data Evaluation: Compare the chromatograms of the stressed samples to the control.

Identify and quantify any degradation products. Calculate the percentage of degradation.

Caption: Logical Flow of a Forced Degradation Study.

Mechanism of Action: ATR Signaling Pathway
Elimusertib is an inhibitor of the ATR kinase, a central regulator of the DDR.[1][8] The ATR

pathway is activated in response to replication stress and various forms of DNA damage.[9][10]

[11]

Pathway Overview:

Damage Recognition: Replication stress or DNA damage leads to the formation of single-

stranded DNA (ssDNA). This ssDNA is coated by Replication Protein A (RPA).[8][11]

ATR Recruitment: The ATR-ATRIP complex is recruited to the sites of damage by binding to

the RPA-coated ssDNA.[8][11]

ATR Activation: Once recruited, ATR is activated and phosphorylates a multitude of

downstream substrates.

Signal Transduction: A primary substrate of ATR is the checkpoint kinase Chk1.[8][11]

Phosphorylation of Chk1 initiates a signaling cascade.

Cellular Response: This cascade results in critical cellular responses, including cell cycle

arrest, stabilization of replication forks, and promotion of DNA repair, all of which contribute

to maintaining genomic integrity.[8][9][12]
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By inhibiting ATR, Elimusertib prevents the phosphorylation of Chk1 and other substrates,

thereby disrupting these crucial DNA repair and cell cycle checkpoint functions. This makes

cancer cells with pre-existing DDR defects particularly susceptible to its effects.[2]

Caption: Simplified ATR Signaling Pathway and the Point of Inhibition by Elimusertib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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